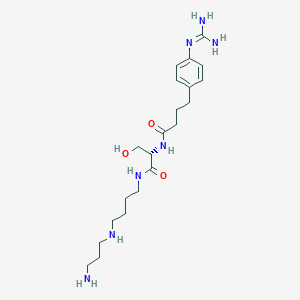

10-(N-(4-(4-Guanidinophenyl)butanoyl)-L-seryl)-1,5,10-triazadecane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

10-(N-(4-(4-Guanidinophenyl)butanoyl)-L-seryl)-1,5,10-triazadecane, also known as TAT peptide, is a cell-penetrating peptide that has gained significant attention in scientific research due to its ability to efficiently deliver various molecules into cells.

Mechanism Of Action

10-(N-(4-(4-Guanidinophenyl)butanoyl)-L-seryl)-1,5,10-triazadecane peptide enters cells through a process called endocytosis, which involves the uptake of extracellular material into cells. Once inside the cell, 10-(N-(4-(4-Guanidinophenyl)butanoyl)-L-seryl)-1,5,10-triazadecane peptide is thought to interact with the cytoskeleton and promote the release of its cargo into the cytoplasm or nucleus. The exact mechanism of action of 10-(N-(4-(4-Guanidinophenyl)butanoyl)-L-seryl)-1,5,10-triazadecane peptide is still under investigation and is an active area of research.

Biochemical And Physiological Effects

10-(N-(4-(4-Guanidinophenyl)butanoyl)-L-seryl)-1,5,10-triazadecane peptide has been shown to have minimal toxicity and does not affect cell viability. However, the prolonged exposure of cells to 10-(N-(4-(4-Guanidinophenyl)butanoyl)-L-seryl)-1,5,10-triazadecane peptide can lead to the induction of cellular stress responses and the activation of apoptosis. 10-(N-(4-(4-Guanidinophenyl)butanoyl)-L-seryl)-1,5,10-triazadecane peptide has also been shown to modulate the immune response and has potential applications in immunotherapy.

Advantages And Limitations For Lab Experiments

The use of 10-(N-(4-(4-Guanidinophenyl)butanoyl)-L-seryl)-1,5,10-triazadecane peptide in scientific research has several advantages, including its ability to efficiently deliver various molecules into cells, its low toxicity, and its potential for use in gene therapy and drug delivery systems. However, 10-(N-(4-(4-Guanidinophenyl)butanoyl)-L-seryl)-1,5,10-triazadecane peptide has some limitations, including its susceptibility to degradation by proteases and its inability to target specific cell types.

Future Directions

The future directions for 10-(N-(4-(4-Guanidinophenyl)butanoyl)-L-seryl)-1,5,10-triazadecane peptide research are numerous and include the development of new delivery systems, the investigation of its mechanism of action, and the exploration of its potential applications in immunotherapy and cancer treatment. Additionally, the development of 10-(N-(4-(4-Guanidinophenyl)butanoyl)-L-seryl)-1,5,10-triazadecane peptide analogs with improved stability and specificity for target cells is an active area of research.

Conclusion:

In conclusion, 10-(N-(4-(4-Guanidinophenyl)butanoyl)-L-seryl)-1,5,10-triazadecane peptide is a cell-penetrating peptide that has gained significant attention in scientific research due to its ability to efficiently deliver various molecules into cells. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed. 10-(N-(4-(4-Guanidinophenyl)butanoyl)-L-seryl)-1,5,10-triazadecane peptide has tremendous potential in the field of drug delivery and gene therapy and is an exciting area of research for the future.

Synthesis Methods

10-(N-(4-(4-Guanidinophenyl)butanoyl)-L-seryl)-1,5,10-triazadecane peptide is synthesized using solid-phase peptide synthesis, which involves the stepwise addition of amino acids onto a solid support. The guanidinophenylbutyric acid is coupled to the amino group of the serine residue, which is then added to the peptide chain. The peptide is then cleaved from the solid support and purified using high-performance liquid chromatography.

Scientific Research Applications

10-(N-(4-(4-Guanidinophenyl)butanoyl)-L-seryl)-1,5,10-triazadecane peptide has been extensively used in scientific research for the delivery of various molecules into cells, including proteins, nucleic acids, and small molecules. This peptide has been shown to efficiently cross the cell membrane and deliver its cargo to the cytoplasm and nucleus of cells. 10-(N-(4-(4-Guanidinophenyl)butanoyl)-L-seryl)-1,5,10-triazadecane peptide has also been used in the development of gene therapy and drug delivery systems.

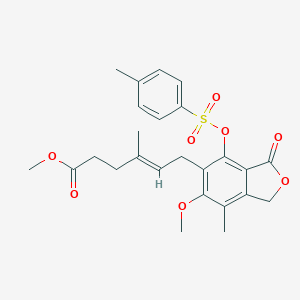

properties

CAS RN |

100511-49-7 |

|---|---|

Product Name |

10-(N-(4-(4-Guanidinophenyl)butanoyl)-L-seryl)-1,5,10-triazadecane |

Molecular Formula |

C21H37N7O3 |

Molecular Weight |

435.6 g/mol |

IUPAC Name |

N-[(2S)-1-[4-(3-aminopropylamino)butylamino]-3-hydroxy-1-oxopropan-2-yl]-4-[4-(diaminomethylideneamino)phenyl]butanamide |

InChI |

InChI=1S/C21H37N7O3/c22-11-4-13-25-12-1-2-14-26-20(31)18(15-29)28-19(30)6-3-5-16-7-9-17(10-8-16)27-21(23)24/h7-10,18,25,29H,1-6,11-15,22H2,(H,26,31)(H,28,30)(H4,23,24,27)/t18-/m0/s1 |

InChI Key |

XERMVRJWJCKFMG-SFHVURJKSA-N |

Isomeric SMILES |

C1=CC(=CC=C1CCCC(=O)N[C@@H](CO)C(=O)NCCCCNCCCN)N=C(N)N |

SMILES |

C1=CC(=CC=C1CCCC(=O)NC(CO)C(=O)NCCCCNCCCN)N=C(N)N |

Canonical SMILES |

C1=CC(=CC=C1CCCC(=O)NC(CO)C(=O)NCCCCNCCCN)N=C(N)N |

synonyms |

10-(N-(4-(4-guanidinophenyl)butanoyl)-L-seryl)-1,5,10-triazadecane N 30 N-30 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[9,9'-Biphenanthrene]-10,10'-diol](/img/structure/B19973.png)

![(2R)-2,8-dimethyl-5,7-bis(trideuteriomethyl)-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol](/img/structure/B19988.png)